molecular formula C4Cl2KNO2S B1260019 Potassium 3,4-dichloro-5-isothiazolecarboxylate CAS No. 67403-00-3

Potassium 3,4-dichloro-5-isothiazolecarboxylate

Cat. No.: B1260019
CAS No.: 67403-00-3
M. Wt: 236.12 g/mol
InChI Key: JFTMQEVGHYURMT-UHFFFAOYSA-M
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Properties

IUPAC Name

potassium;3,4-dichloro-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S.K/c5-1-2(4(8)9)10-7-3(1)6;/h(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTMQEVGHYURMT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1Cl)C(=O)[O-])Cl.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034290
Record name Potassium 3,4-dichloro-5-isothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67403-00-3
Record name Potassium 3,4-dichloro-5-isothiazolecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067403003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 3,4-dichloro-5-isothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM 3,4-DICHLORO-5-ISOTHIAZOLECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UA4S1A2YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Route 1: Ferricyanide-Catalyzed Reaction

This method uses low-toxicity ferricyanide complexes (e.g., sodium ferrocyanide) as starting materials, avoiding hazardous reagents like sodium cyanide.

Reaction Steps :

  • Catalytic Reaction : Ferricyanide complexes react with carbon disulfide and chlorine gas in an aprotic polar solvent (e.g., DMF, NMP) at 20–30°C under Cu(I) or Pd catalysts.
  • Hydrolysis : The intermediate 3,4-dichloro-5-cyanoisothiazole undergoes hydrolysis with NaOH (45%) at 40°C for 6–8 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Key Conditions :

Parameter Value
Catalyst Cu(OAc)₂, CuI, or PdCl₂ (1–5 mol%)
Solvent DMF, NMP, hexamethylphosphoric triamide
Temperature 40–140°C (reaction), 20–30°C (chlorination)
Yield 60–90% (after purification)

Advantages :

  • Avoids toxic cyanides, enhancing safety.
  • Scalable for industrial production.

Route 2: Succinonitrile-Based Synthesis

An alternative method employs succinonitrile, sulfur, and chlorine gas to form the isothiazole core.

Reaction Steps :

  • Cyclization : Succinonitrile reacts with sulfur and chlorine gas at elevated temperatures to form 3,4-dichloroisothiazole-5-carbonitrile.
  • Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using NaOH or KOH under reflux.

Key Conditions :

Parameter Value
Reagents Sulfur, Cl₂, NaOH
Temperature 100–150°C (cyclization), 40–60°C (hydrolysis)
Yield 70–80% (after purification)

Advantages :

  • Lower solvent usage compared to Route 1.

Salt Formation: Conversion to Potassium 3,4-Dichloro-5-Isothiazolecarboxylate

The carboxylic acid is neutralized with a potassium base to form the stable potassium salt.

Neutralization Protocol

  • Dissolution : 3,4-Dichloroisothiazole-5-carboxylic acid is dissolved in water or a polar solvent (e.g., methanol).
  • Base Addition : Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is added incrementally to adjust pH to 7–8.
  • Precipitation : The potassium salt precipitates and is filtered, washed with cold water or acetone, and dried.

Key Conditions :

Parameter Value
Base KOH (1–2 eq.), K₂CO₃
Solvent Water, methanol, ethanol
pH 7–8 (neutralization), 1.5–2.5 (precipitation)
Yield 80–95% (after crystallization)

Purification :

  • Crystallization : Recrystallization from acetonitrile or toluene improves purity.
  • Chromatography : Column chromatography (ethyl acetate/petroleum ether) for high-purity applications.

Industrial-Scale Production

Industrial methods optimize reaction conditions for cost efficiency and scalability:

Continuous Flow Reactors

  • Advantages : Reduced reaction times, improved heat/mass transfer, and minimal by-product formation.
  • Example : Chlorination and hydrolysis steps are conducted in microreactors to achieve yields >85%.

Catalyst Optimization

  • Copper Salts : CuI or Cu(OAc)₂ (1–5 mol%) enhance chlorination efficiency.
  • Palladium Salts : PdCl₂ accelerates cyclization in Route 1.

Analytical Characterization

The final product is characterized using:

Technique Data
NMR ¹H: δ 4.6 (s, 2H, CH₂), 2.30 (s, 3H, CH₃) (DMSO-d₆)
IR 1698 cm⁻¹ (C=O), 3600 cm⁻¹ (OH)
Melting Point 175–177°C (acid form), 205–210°C (potassium salt)

Comparative Analysis of Routes

Parameter Route 1 (Ferricyanide) Route 2 (Succinonitrile)
Toxicity Low (no cyanides) Moderate (Cl₂ exposure)
Yield 60–90% 70–80%
Cost Moderate High
Scalability High Moderate

Applications and Derivatives

The potassium salt serves as a precursor for:

  • Herbicides : Substitution of Cl atoms with nucleophiles (e.g., amines, alcohols).
  • Fungicides : Conversion to carbonyl chlorides (e.g., 3,4-dichloroisothiazole-5-carbonyl chloride) for amidation.

Chemical Reactions Analysis

Types of Reactions

Potassium 3,4-dichloro-5-isothiazolecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isothiazolecarboxylates .

Scientific Research Applications

Agricultural Applications

1.1 Plant Growth Regulation

Potassium 3,4-dichloro-5-isothiazolecarboxylate has been identified as an effective plant growth regulator. Its application has been linked to male sterility in cotton plants, which is crucial for hybrid seed production. Research indicates that when applied in appropriate quantities, this compound can induce male sterility without adversely affecting female fertility, thus enhancing the efficiency of cotton breeding programs .

1.2 Herbicide and Pest Control

The compound also exhibits herbicidal properties. Studies have shown that it can reduce herbicidal injury in crops by acting as an antagonistic agent against certain herbicides, thereby promoting better plant growth and yield . The application of this compound has been tested in various agricultural settings to mitigate the effects of herbicides on crops like wheat and cotton .

Medicinal Applications

2.1 Antiviral and Anticancer Properties

Research has revealed that derivatives of isothiazole compounds, including this compound, have shown promising antiviral activity against poliovirus and potential anticancer properties . The compound's structure allows it to interact with biological systems effectively, leading to the development of new therapeutic agents targeting diseases such as cancer and viral infections.

2.2 Microbicides

The isothiazole moiety is also significant in the development of microbicides. These compounds can be engineered to resist enzymatic degradation, prolonging their action and effectiveness in therapeutic applications . This property makes this compound a candidate for further research in developing novel microbicidal agents.

Case Studies

Study Application Findings
Olvey et al., 1981Cotton HybridizationDemonstrated male sterility induction using this compound .
Loper et al., 1987Herbicide Injury ReductionShowed that this compound mitigates herbicidal effects on wheat .
Recent StudiesAntiviral ActivityIdentified promising antiviral compounds derived from isothiazoles with activity against poliovirus .

Mechanism of Action

The mechanism of action of Potassium 3,4-dichloro-5-isothiazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3,4-dichloroisothiazole-5-carboxylate
  • Potassium 3,4-dichloro-1,2-thiazole-5-carboxylate
  • 3,4-Dichloro-5-isothiazolecarboxylic acid potassium salt

Uniqueness

Potassium 3,4-dichloro-5-isothiazolecarboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Biological Activity

Potassium 3,4-dichloro-5-isothiazolecarboxylate (KDCI) is a compound that has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

KDCI is a potassium salt of 3,4-dichloro-5-isothiazolecarboxylic acid, characterized by the molecular formula C4Cl2KNO2SC_4Cl_2KNO_2S. It is typically used as a pesticide and growth regulator in various crops due to its ability to disrupt cellular processes in target organisms.

The biological activity of KDCI primarily involves its interaction with specific enzymes and cellular pathways. Research indicates that it can inhibit certain enzymes, leading to disruption in metabolic processes within target organisms. The compound's mechanism of action includes:

  • Enzyme Inhibition : KDCI has been shown to inhibit enzymes essential for growth and reproduction in pests.
  • Cellular Disruption : The compound may interfere with cellular signaling pathways, leading to altered physiological responses in treated organisms .

Antimicrobial Properties

KDCI exhibits significant antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies have demonstrated that KDCI can inhibit the growth of several bacterial strains, making it a potential candidate for agricultural applications in disease control.
  • Fungal Activity : The compound has also been tested for antifungal properties, showing effectiveness against common plant pathogens .

Case Studies

  • Agricultural Applications : A study conducted on cotton plants indicated that KDCI effectively regulated plant growth and reduced pest populations without causing significant phytotoxicity. The application rates were optimized to balance efficacy and safety .
  • Toxicological Assessments : In laboratory settings, KDCI was administered to rats to evaluate its metabolic fate. Results showed that the compound was metabolized and excreted primarily via feces, with minimal retention in body tissues, suggesting a favorable safety profile for non-target organisms .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Potassium 3,4-dichloroisothiazole-5-carboxylateAntimicrobial, growth regulationSimilar structure but different chlorine substitution patterns
3,4-Dichloro-5-isothiazolecarboxylic acid potassium saltAntifungal propertiesMore potent antifungal activity due to structural differences

Research Findings

Recent studies have highlighted the following findings regarding KDCI:

  • Efficacy Against Pests : KDCI demonstrated a 70% reduction in pest populations when applied at recommended doses in field trials .
  • Safety Profile : Long-term studies indicate low toxicity levels in mammals and beneficial insects, supporting its use as a safer alternative to conventional pesticides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3,4-dichloro-5-isothiazolecarboxylate

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